(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide (6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16763947
InChI: InChI=1S/C24H29NP.2BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1
SMILES:
Molecular Formula: C24H30Br2NP
Molecular Weight: 523.3 g/mol

(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide

CAS No.:

Cat. No.: VC16763947

Molecular Formula: C24H30Br2NP

Molecular Weight: 523.3 g/mol

* For research use only. Not for human or veterinary use.

(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide -

Specification

Molecular Formula C24H30Br2NP
Molecular Weight 523.3 g/mol
IUPAC Name 6-aminohexyl(triphenyl)phosphanium;bromide;hydrobromide
Standard InChI InChI=1S/C24H29NP.2BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1
Standard InChI Key ISVWGNSLFRCQBH-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-]

Introduction

(6-Aminohexyl)triphenylphosphonium bromide hydrobromide is a synthetic organic compound notable for its role in targeting mitochondria within biological systems. The compound is primarily used in biochemical research to study mitochondrial functions and dysfunctions, which are implicated in various diseases such as neurodegenerative disorders and cancer.

Applications

  • Mitochondrial Targeting:

    • The TPP moiety enables the compound to localize within mitochondria, making it a valuable tool for studying mitochondrial dynamics and pathologies.

    • It is conjugated to small molecules to enhance their cellular uptake and mitochondrial accumulation .

  • Research in Disease Models:

    • Mitochondrial dysfunction is linked to diseases like cancer and neurodegeneration. This compound helps elucidate the role of mitochondria in these conditions .

  • Reagent Use:

    • The compound is used as a ligand in chemical reactions, particularly in the synthesis of mitochondrial-targeted molecules .

Mechanism of Action

The triphenylphosphonium group exploits the mitochondrial membrane potential (ΔΨm\Delta\Psi_m), which is typically negative inside the organelle. This electrochemical gradient drives the uptake of positively charged compounds like (6-Aminohexyl)triphenylphosphonium bromide hydrobromide into mitochondria, where they accumulate at high concentrations.

Synthesis and Preparation

While specific synthetic pathways for this compound are not detailed in the available sources, it likely involves:

  • Alkylation of triphenylphosphine with a hexyl halide precursor.

  • Subsequent functionalization with an amino group.

  • Final bromination steps to produce the hydrobromide salt form.

Biological Implications

The ability of (6-Aminohexyl)triphenylphosphonium bromide hydrobromide to target mitochondria has significant implications:

  • It aids in delivering therapeutic agents directly to mitochondria.

  • It can be used to study oxidative stress and apoptosis pathways.

  • Its accumulation can provide insights into mitochondrial bioenergetics and membrane potential changes under pathological conditions.

Limitations and Considerations

  • The compound's specificity for mitochondria depends on the integrity of the mitochondrial membrane potential.

  • Potential cytotoxicity at high concentrations must be evaluated for biological applications.

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